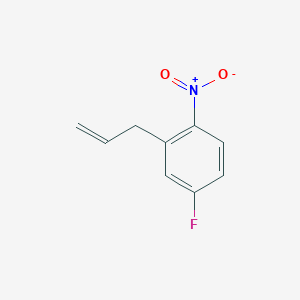

2-Allyl-4-fluoro-1-nitrobenzene

描述

2-Allyl-4-fluoro-1-nitrobenzene is a substituted nitrobenzene derivative featuring an allyl group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position. For instance, nitrobenzene analogs can be reduced to diamines using stannous chloride (SnCl₂·2H₂O) under reflux conditions, as demonstrated in the synthesis of 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives . However, the resulting diamine from this compound is notably unstable, necessitating immediate use in subsequent reactions.

属性

分子式 |

C9H8FNO2 |

|---|---|

分子量 |

181.16 g/mol |

IUPAC 名称 |

4-fluoro-1-nitro-2-prop-2-enylbenzene |

InChI |

InChI=1S/C9H8FNO2/c1-2-3-7-6-8(10)4-5-9(7)11(12)13/h2,4-6H,1,3H2 |

InChI 键 |

XYDOVXLLSSGYKW-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1=C(C=CC(=C1)F)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Nitro Group Position : In this compound, the nitro group at C1 creates strong electron-withdrawing effects, directing electrophilic substitution to the meta position relative to itself. By contrast, in 4-Fluoro-2-nitrobenzaldehyde, the nitro group at C2 and aldehyde at C1 result in competing electronic effects, influencing reactivity toward nucleophilic attacks .

- Fluorine Substituents: Fluorine at C4 in this compound enhances the compound’s stability against oxidation compared to non-fluorinated analogs. However, in 1-Fluoro-4-methoxy-2-nitrobenzene, the fluorine at C1 synergizes with the methoxy group at C4 to modulate solubility in polar solvents .

- Functional Group Diversity : The allyl group in the target compound offers sites for radical or electrophilic addition, whereas sulfonyl chloride in 4-Fluoro-3-nitrobenzenesulfonyl chloride enables facile formation of sulfonamide bonds .

Notes

- Handling Precautions : Nitro compounds, including this compound, may pose explosive risks under extreme conditions. Proper storage (e.g., cold temperatures for 4-Fluoro-2-nitrobenzaldehyde ) and handling protocols are critical.

- Substituent Position Sensitivity : Reactivity and stability are highly dependent on substituent positions. For example, meta-nitro groups (as in 4-Fluoro-3-nitrobenzenesulfonyl chloride) exhibit different electronic effects compared to ortho-nitro groups .

准备方法

Methodology

This method leverages rhodium(III) catalysts to direct allylation ortho to the fluorine substituent on nitroarenes. The nitro group facilitates regioselective C–H activation, while fluorine enhances electronic stabilization.

Reaction Conditions:

Mechanism:

Advantages:

-

Regioselective : Nitro and fluorine groups synergistically direct allylation to position 2.

-

One-Pot Synthesis : Avoids prefunctionalized substrates.

Meerwein Arylation via Diazonium Salts

Methodology

This classical approach uses diazonium intermediates to introduce allyl groups via copper-catalyzed coupling.

Reaction Steps:

Advantages:

-

Scalability : Uses inexpensive reagents.

-

Functional Group Tolerance : Compatible with nitro and fluorine groups.

Limitations:

-

Multi-Step Process : Requires diazotization and purification.

-

Moderate Yield : Competing side reactions (e.g., reduction, dimerization).

Transition Metal-Catalyzed Cross-Coupling

Reaction Design:

-

Substrate : 2-Bromo-4-fluoro-1-nitrobenzene.

-

Reagents : Allylboronic acid, Pd(PPh) (5 mol%), KCO.

-

Solvent : Dioxane/water (4:1).

-

Temperature : 80°C, 12 hours.

Challenges:

-

Nitro Group Interference : May deactivate palladium catalysts.

-

Limited Data : No explicit examples in provided sources.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed C–H Allylation | Rh(III) | Moderate | High | Low (cost) |

| Meerwein Arylation | CuSO | ~39% | Moderate | High |

| Suzuki Coupling | Pd(PPh) | N/A | High | Moderate |

常见问题

Basic: What are the common synthetic routes for preparing 2-Allyl-4-fluoro-1-nitrobenzene, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves electrophilic aromatic substitution or allylation of fluoronitrobenzene precursors. For example, nitration of 4-fluoro-allylbenzene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can introduce the nitro group at the ortho position relative to the fluorine atom. Optimizing reaction conditions—such as temperature (0–5°C for nitration), stoichiometry of nitrating agents, and solvent polarity—can enhance regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Advanced: How can computational chemistry models predict the reactivity of the allyl group in this compound under various catalytic conditions?

Answer:

Density Functional Theory (DFT) calculations can model the electronic effects of the nitro and fluorine substituents on the allyl group's reactivity. For instance, the electron-withdrawing nitro group may stabilize transition states in allylic substitution reactions. Tools like PubChem’s predictive databases (e.g., PISTACHIO, REAXYS) can simulate reaction pathways and identify optimal catalysts (e.g., Pd complexes for cross-coupling) by analyzing bond dissociation energies and frontier molecular orbitals .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Answer:

- ¹H NMR : Expect signals for allylic protons (δ 5.0–6.0 ppm as multiplets) and aromatic protons (δ 7.2–8.5 ppm, split due to fluorine coupling).

- ¹⁹F NMR : A singlet near δ -110 ppm (para-fluorine).

- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-F stretch (~1220 cm⁻¹).

- HPLC-MS : Molecular ion peak at m/z 195 (C₉H₈FNO₂⁺). Cross-referencing with fluoronitrobenzene analogs ensures accuracy .

Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

Answer:

Contradictions often arise from impurities or polymorphic forms. To resolve this:

Reproduce synthesis : Verify purity via HPLC (>98%) and differential scanning calorimetry (DSC) for polymorph analysis.

Standardize conditions : Use identical solvents and cooling rates during crystallization.

Cross-validate data : Compare with structurally similar compounds (e.g., 1,4-Difluoro-2-methyl-3-nitrobenzene) to identify systematic errors .

Basic: What are the recommended storage conditions to prevent degradation of this compound, and how does the nitro group influence its stability?

Answer:

Store at 2–8°C in amber vials under inert gas (N₂/Ar) to inhibit photodegradation and oxidation. The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, increasing susceptibility to nucleophilic attack but stabilizing against thermal decomposition. Avoid prolonged exposure to reducing agents or bases to prevent nitro group reduction .

Advanced: What strategies enable selective functionalization of the allyl group in this compound without affecting the nitro or fluorine substituents?

Answer:

- Protection/Deprotection : Temporarily protect the nitro group via hydrogenation (to NH₂) before allyl modification, then re-oxidize.

- Transition Metal Catalysis : Use Pd-catalyzed Heck coupling under mild conditions (e.g., 40°C, DMF) to target allylic C-H bonds selectively.

- Radical Chemistry : Employ tert-butyl hydroperoxide (TBHP) as an initiator for allylic bromination without disturbing electron-deficient substituents .

Basic: How does the fluorine substituent influence the electronic properties and reactivity of this compound?

Answer:

The fluorine atom exerts a strong inductive electron-withdrawing effect, directing electrophilic substitution to the meta position relative to itself. This enhances the nitro group’s electron-deficient character, stabilizing negative charges in intermediates. Computational studies (e.g., Hammett σ constants) quantify these effects, aiding in reaction design .

Advanced: What mechanistic insights explain the regioselectivity observed in the nitration of 4-fluoroallylbenzene derivatives?

Answer:

Nitration regioselectivity is governed by:

Directing Effects : Fluorine directs nitration to the ortho position via σ-complex stabilization.

Steric Hindrance : The allyl group may hinder para nitration, favoring ortho substitution.

Solvent Effects : Polar aprotic solvents (e.g., nitromethane) stabilize charged intermediates, enhancing ortho/para ratios. Kinetic studies using isotopically labeled substrates can validate these pathways .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Use PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Perform reactions in a fume hood due to potential nitro compound toxicity.

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced: How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Answer:

The allyl group enables click chemistry (e.g., thiol-ene reactions) for bioconjugation, while the nitro group serves as a latent amine (via reduction). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。